molecular formula C12H7ClFIO B1408166 4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene CAS No. 1206249-36-6

4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene

Cat. No.: B1408166
CAS No.: 1206249-36-6
M. Wt: 348.54 g/mol
InChI Key: IEXUGSMKQYAAQK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Scientific Research Applications

4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds in chemical reactions often involves the formation of intermediates. For instance, in electrophilic aromatic substitutions, a benzene is attacked by an electrophile, resulting in the substitution of hydrogens .

Safety and Hazards

These compounds can pose certain safety hazards. For example, 4-Chloro-1,2-difluorobenzene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with halogenating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-iodobenzene
  • 4-Chloro-2-fluoro-1-iodobenzene
  • 4-Chloro-2-fluoro-1-(4-bromophenoxy)benzene

Uniqueness

4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene is unique due to the specific arrangement of halogen atoms and the presence of the iodophenoxy group. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-chloro-2-fluoro-1-(4-iodophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFIO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXUGSMKQYAAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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